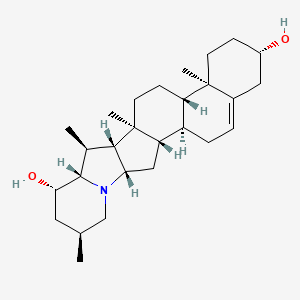
Leptinidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leptinidine is a steroidal alkaloid found in certain species of the Solanaceae family, particularly in wild potato species such as Solanum chacoense . It is known for its role in providing resistance to pests like the Colorado potato beetle (Leptinotarsa decemlineata) . This compound is structurally similar to solanidine but differs by an additional hydroxyl group .
準備方法
Synthetic Routes and Reaction Conditions
Leptinidine is typically synthesized through the biosynthetic pathways in plants. The synthesis involves the conversion of solanidine to this compound through hydroxylation
Industrial Production Methods
Industrial production of this compound is not common due to its natural occurrence in plants. extraction from plant sources involves harvesting the leaves and tubers of Solanum chacoense, followed by lyophilization and extraction using solvents like methanol . The extracted compounds are then purified using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
化学反応の分析
Types of Reactions
Leptinidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound back to solanidine.
Substitution: Various substitution reactions can occur at the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Solvents: Methanol, ethanol, and water are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound .
科学的研究の応用
Leptinidine has several scientific research applications:
Chemistry: Used as a model compound to study steroidal alkaloid biosynthesis and chemical properties.
Biology: Studied for its role in plant defense mechanisms against pests.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive steroidal alkaloids.
Industry: Used in agricultural research to develop pest-resistant crop varieties
作用機序
Leptinidine exerts its effects primarily through its interaction with the nervous system of pests. It disrupts the normal functioning of the nervous system, leading to paralysis and death of the pests . The molecular targets include acetylcholinesterase enzymes, which are crucial for nerve signal transmission .
類似化合物との比較
Leptinidine is unique due to its specific hydroxylation pattern. Similar compounds include:
Solanidine: The precursor to this compound, lacking the additional hydroxyl group.
Acetyl-leptinidine: A derivative with an acetyl group attached.
Tomatidenol: Another steroidal alkaloid with a different hydroxylation pattern
This compound’s uniqueness lies in its specific hydroxylation, which imparts distinct biological properties and pest resistance capabilities .
特性
CAS番号 |
24884-17-1 |
|---|---|
分子式 |
C27H43NO2 |
分子量 |
413.6 g/mol |
IUPAC名 |
(1S,2S,7S,10R,11S,14S,15R,16S,17S,18S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,18-diol |
InChI |
InChI=1S/C27H43NO2/c1-15-11-23(30)25-16(2)24-22(28(25)14-15)13-21-19-6-5-17-12-18(29)7-9-26(17,3)20(19)8-10-27(21,24)4/h5,15-16,18-25,29-30H,6-14H2,1-4H3/t15-,16-,18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChIキー |
RFIYLZGMGGONQR-QFJXAUAASA-N |
異性体SMILES |
C[C@H]1C[C@@H]([C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)O |
正規SMILES |
CC1CC(C2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


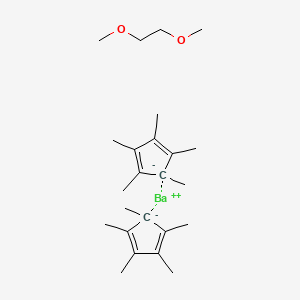
![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)
![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)
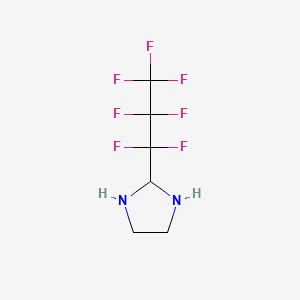
![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
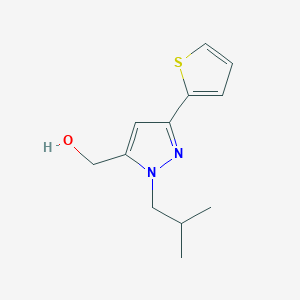
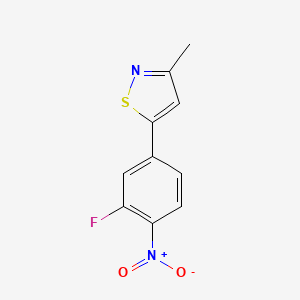
![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)
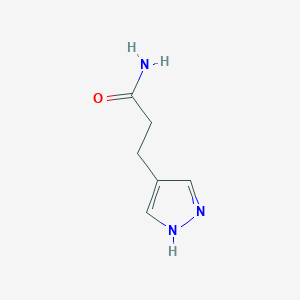
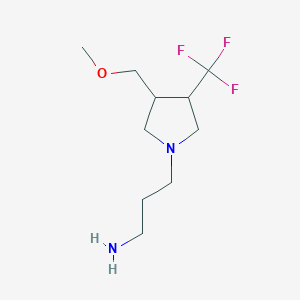
![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
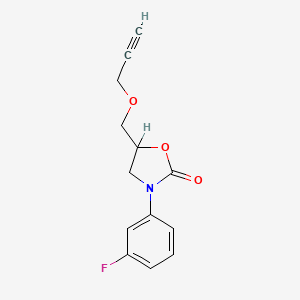
-pyridinyl)-methanone](/img/structure/B13426626.png)
